molecular formula C19H23ClN+ B11640307 4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium

4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium

Katalognummer: B11640307
Molekulargewicht: 300.8 g/mol
InChI-Schlüssel: DYTAPDJBSUHJAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is a complex organic compound that belongs to the class of isoindolium derivatives. This compound is characterized by its unique structure, which includes a chloro group, diethyl groups, and a prop-1-en-2-yl group attached to a benzo[f]isoindolium core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isoindole Core: The initial step involves the synthesis of the isoindole core through cyclization reactions.

    Introduction of Functional Groups:

    Final Cyclization and Purification: The final step includes cyclization to form the benzo[f]isoindolium structure, followed by purification using techniques such as column chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Addition: The prop-1-en-2-yl group can undergo addition reactions with electrophiles, leading to the formation of various addition products.

Wissenschaftliche Forschungsanwendungen

4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM involves its interaction with specific molecular targets and pathways. The chloro group and the isoindolium core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM can be compared with other isoindolium derivatives, such as:

    4-BROMO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM: Similar structure but with a bromo group instead of a chloro group.

    4-METHYL-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM: Similar structure but with a methyl group instead of a chloro group.

    4-CHLORO-2,2-DIETHYL-9-(ETHYL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM: Similar structure but with an ethyl group instead of a prop-1-en-2-yl group.

The uniqueness of 4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H23ClN+

Molekulargewicht

300.8 g/mol

IUPAC-Name

4-chloro-2,2-diethyl-9-prop-1-en-2-yl-1,3-dihydrobenzo[f]isoindol-2-ium

InChI

InChI=1S/C19H23ClN/c1-5-21(6-2)11-16-17(12-21)19(20)15-10-8-7-9-14(15)18(16)13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3/q+1

InChI-Schlüssel

DYTAPDJBSUHJAD-UHFFFAOYSA-N

Kanonische SMILES

CC[N+]1(CC2=C(C3=CC=CC=C3C(=C2C1)Cl)C(=C)C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.